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molecular formula C13H13BrN2O2 B8428361 Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-phenylacetate

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-phenylacetate

Cat. No. B8428361
M. Wt: 309.16 g/mol
InChI Key: BXPFNNGGAANCAN-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

The title compound was prepared using a procedure analogous to methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate except that methyl 3-(bromomethyl)benzoate was replaced with ethyl 2-bromo-2-phenylacetate. LCMS, [M+H]+=308.9. 1H NMR (400 MHz, CDCl3) δ 7.52 (s, 1H), 7.45-7.36 (m, 6H), 6.14 (s, 1H), 4.34-4.23 (m, 2H), 1.27 (t, J=7.1 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=2)C(OC)=O)[CH:6]=1.BrCC1C=C(C=CC=1)C(OC)=O.BrC(C1C=CC=CC=1)[C:32]([O:34][CH2:35][CH3:36])=[O:33]>>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]([C:8]2[CH:17]=[CH:16][CH:15]=[CH:10][CH:9]=2)[C:32]([O:34][CH2:35][CH3:36])=[O:33])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)CC=1C=C(C(=O)OC)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C(C(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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